molecular formula C16H22FNO3 B5645239 (2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid

(2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid

Cat. No. B5645239
M. Wt: 295.35 g/mol
InChI Key: VPRPCFYACYERCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound, as well as related molecules, involves intricate chemical processes. A closely related process involves the synthesis of compounds through reactions like amidation, etherification, and hydrolysis, which indicate a multifaceted approach to obtaining such complex molecules (Liu Ying-xiang, 2007). The synthesis often employs starting materials such as p-Methylaniline and involves steps that ensure the creation of the desired chemical structure with high purity and yield.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant information about their chemical nature and potential interactions. For instance, the structure analysis of acetic acid derivatives highlights the stability and conformation of the pyranoid ring, which is crucial for the molecule's overall chemical behavior (Wei et al., 2006). Such analyses contribute to understanding the molecular foundation of the compound's properties and reactivity.

Chemical Reactions and Properties

The chemical reactions involving this compound and its derivatives are diverse, indicating a wide range of chemical functionalities. The acylation of amines, as well as the synthesis of various amides and pyrazoles, demonstrates the compound's reactivity and potential for creating a broad spectrum of chemical entities (N. S. Arutjunyan et al., 2013). These reactions not only highlight the compound's chemical versatility but also its potential applicability in synthesizing pharmacologically active molecules.

Physical Properties Analysis

While specific studies directly analyzing the physical properties of "(2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid" are not found, the examination of similar fluorinated compounds provides valuable insights. For instance, the study of monofluorinated small molecules emphasizes the role of fluorine in affecting the physical properties, such as hydrogen bonding capabilities, which are essential for understanding the compound's behavior in various environments (J. Burns & E. Hagaman, 1993).

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-2-[methyl(oxan-4-ylmethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-11-3-4-13(14(17)9-11)15(16(19)20)18(2)10-12-5-7-21-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRPCFYACYERCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N(C)CC2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid

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